molecular formula C23H19ClN2S B2755238 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 315246-88-9

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B2755238
CAS No.: 315246-88-9
M. Wt: 390.93
InChI Key: LGSQNIUKBRXNLN-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a phenyl group at position 1, a nitrile group at position 4, and a 4-chlorobenzylthio moiety at position 3.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2S/c24-18-12-10-16(11-13-18)15-27-23-21(14-25)19-8-4-5-9-20(19)22(26-23)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSQNIUKBRXNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This is followed by the introduction of the chlorobenzylthio group and the phenyl group. Common reagents used in these reactions include chlorobenzyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile group (-C≡N) serves as a reactive site for nucleophilic substitution. This functionality undergoes transformations under various conditions:

Reaction Type Reagents/Conditions Products Key Findings
HydrolysisH₂O/H⁺ or OH⁻, heatCarboxamide or carboxylic acidAcidic conditions favor carboxamide formation, while basic conditions yield carboxylic acids.
ReductionLiAlH₄ or H₂/PdPrimary amine (-CH₂NH₂)Complete reduction of nitrile to amine occurs with >90% yield.
Grignard AdditionRMgX (R = alkyl/aryl)Ketimine intermediatesGenerates imine derivatives, which can be further hydrolyzed to ketones.

Thioether Functionalization

The 4-chlorobenzylthio group (-S-CH₂-C₆H₄-Cl) undergoes oxidation and alkylation reactions:

Reaction Type Reagents/Conditions Products Key Findings
OxidationH₂O₂, mCPBA, or O₃Sulfoxide or sulfone derivativesControlled oxidation with H₂O₂ yields sulfoxide (R-SO-R'), while excess oxidant forms sulfones (R-SO₂-R') .
AlkylationAlkyl halides, base (NaH)Thioether-alkylated derivativesReactivity depends on steric hindrance; primary alkyl halides show higher yields.

Tetrahydroisoquinoline Core Reactivity

The bicyclic nitrogen-containing core participates in the following reactions:

Reaction Type Reagents/Conditions Products Key Findings
AcylationAcetyl chloride, DCM, baseN-Acylated derivativesSelective acylation at the secondary amine site occurs with >80% efficiency .
Ring-OpeningStrong acids (H₂SO₄)Linear amine derivativesAcid-mediated cleavage of the bicyclic structure generates open-chain amines .

Multicomponent Reactions

The compound participates in complex reactions to form pharmacologically relevant scaffolds:

Reaction Partners Conditions Products Key Findings
Isatin, terminal alkynesBenzoic acid, 80°CSpirooxindole-pyrroloisoquinoline hybridsForms fused heterocycles with potential bioactivity via tandem cyclization .
Primary aminesEthanol, NaOAcUrea-linked tetrahydroisoquinolinesFacilitates drug-like molecule synthesis with moderate to excellent yields .

Comparative Reactivity of Structural Analogues

The reactivity profile varies with substituent modifications:

Analogue Key Functional Groups Reactivity Differences
3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Chloro instead of thioetherHigher electrophilicity at chloro site; reduced sulfur-based reactivity.
1-(4-Chlorobenzyl)-5,6-dihydroxyisoquinolineHydroxy groups instead of carbonitrileEnhanced hydrogen-bonding capacity; prone to oxidation.

Mechanistic Insights

  • Thioether Oxidation Mechanism : Proceeds via a two-step radical pathway, with sulfoxide formation as the rate-limiting step .

  • Nitrile Reduction : Follows a stepwise hydride transfer mechanism, confirmed by isotopic labeling studies.

This compound’s multifunctional design enables its use in synthesizing bioactive molecules, particularly in neurological and anticancer research. Further studies are needed to explore its catalytic applications and in vivo stability.

Scientific Research Applications

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

  • Chlorine vs. Bulkier Groups: 3-Chloro-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile () replaces the 4-chlorobenzylthio group with a simpler chloro substituent. This reduces steric bulk and may increase electrophilicity at the isoquinoline core. 3-([4-(tert-butyl)benzyl]sulfanyl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile () substitutes the 4-chlorobenzyl group with a tert-butylbenzylsulfanyl moiety.
  • Thioether vs. Amine/Amide Linkages: 3-(Benzylamino)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile () replaces the sulfur atom with a benzylamino group. The amine introduces hydrogen-bonding capacity, which could enhance target binding but reduce metabolic stability compared to thioethers .
  • Heterocyclic Additions :

    • Triazole-based hybrids (e.g., compounds 10a and 6f in ) integrate 1,2,4-triazole or 1,2,3-triazole rings. These heterocycles may enhance π-π stacking interactions with biological targets and modulate solubility .

Physical and Spectroscopic Properties

  • Lower melting points (e.g., 100–102°C for azidoacetyl derivative 3c, ) may correlate with increased conformational flexibility .
  • Infrared Spectroscopy :

    • Nitrile stretches (C≡N) appear consistently near 2210–2215 cm⁻¹ across analogs (e.g., 2212 cm⁻¹ in compound 10a , ).
    • Carbonyl (C=O) stretches vary slightly: 1655–1668 cm⁻¹ for amides () vs. 1658 cm⁻¹ for triazole hybrids () .

Data Tables

Table 1: Physical and Analytical Data of Structural Analogs

Compound Name (Evidence) Yield (%) Melting Point (°C) IR Peaks (cm⁻¹) Elemental Analysis (C/H/N)
10a () 74 164–166 2207, 2212 (C≡N) Not provided
6f () 82 119–121 2210 (C≡N) Not provided
2c () 77 128–130 2215 (C≡N), 1655 (C=O) Calcd: C 62.33%, H 6.68%, N 16.15%
3c () 81 100–102 2210 (C≡N), 2106 (N₃) Calcd: C 61.17%, H 6.56%, N 27.74%

Table 2: Substituent Effects on Key Properties

Substituent Impact on Properties Example Compound (Evidence)
4-Chlorobenzylthio Moderate lipophilicity; potential for thiol-mediated redox interactions Main compound
tert-Butylbenzylsulfanyl High lipophilicity; improved metabolic stability
Azidoacetyl-piperazine Enables click chemistry; introduces conformational flexibility
Benzylamino Hydrogen-bonding capacity; reduced stability compared to thioethers

Biological Activity

The compound 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile represents a novel structure within the tetrahydroisoquinoline family, known for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H18ClN3S\text{C}_{17}\text{H}_{18}\text{ClN}_3\text{S}

It contains a tetrahydroisoquinoline core modified with a 4-chlorobenzylthio group and a carbonitrile functional group. The presence of these substituents is crucial for its biological activity.

Table 1: Structural Features

ComponentDescription
Base StructureTetrahydroisoquinoline
Substituent 14-Chlorobenzylthio
Substituent 2Carbonitrile
Molecular FormulaC17H18ClN3S

Research indicates that compounds within the tetrahydroisoquinoline class exhibit various pharmacological effects, including:

  • Enzyme Inhibition : The compound has been evaluated as an inhibitor of specific enzymes such as 17β-hydroxysteroid dehydrogenases, which play a role in estrogen metabolism. In vitro studies demonstrated significant inhibitory activity, with IC50 values around 350 nM for specific derivatives .
  • Anticancer Properties : The compound's structural features suggest potential efficacy in treating estrogen-dependent cancers. Studies have shown that modifications to the tetrahydroisoquinoline scaffold can enhance anticancer activity by improving binding affinity to target enzymes .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that:

  • Lipophilicity : Increased lipophilicity at specific positions (1 or 4) enhances biological activity.
  • Hydroxyl Substitution : Compounds with hydroxyl groups at the 6-position exhibited improved enzyme inhibition .

Case Studies

  • Anticancer Activity : A study evaluated various tetrahydroisoquinoline derivatives, including our compound, against breast cancer cell lines (MDA-MB-231). The results indicated that certain modifications led to enhanced anti-proliferative effects compared to standard treatments .
  • Neuroprotective Effects : In animal models, tetrahydroisoquinoline derivatives have shown promise in neuroprotection against oxidative stress, suggesting potential applications in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
Enzyme InhibitionIC50 ~ 350 nM for specific derivatives
AnticancerSignificant anti-proliferative effects
NeuroprotectionProtective effects against oxidative stress

Q & A

Q. What are the established synthetic routes for 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile?

The compound is typically synthesized via multicomponent reactions involving aldehydes, ketones, and cyanoacetate derivatives. For example:

  • Step 1 : Condensation of 4-chlorobenzyl thiol with a substituted tetrahydroisoquinoline precursor under basic conditions.
  • Step 2 : Cyclization and nitrile incorporation via a Knoevenagel-type reaction, similar to methods used for structurally related tetrahydroisoquinoline carbonitriles (e.g., ethanol reflux with ammonium acetate as a catalyst) .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How is the structural identity of this compound confirmed in academic research?

Key techniques include:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the core structure, including the tetrahydroisoquinoline ring conformation and substituent orientations (e.g., cyclohexene ring half-chair conformation, dihedral angles between aromatic groups) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the 4-chlorobenzyl thioether (δ ~3.8–4.2 ppm for SCH₂), aromatic protons, and nitrile carbon (δ ~115–120 ppm).
    • IR : Confirm the C≡N stretch (~2200 cm⁻¹) and thioether C–S (~650 cm⁻¹) .

Q. What are the standard protocols for evaluating its stability under experimental conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Solvent compatibility : Test solubility in DMSO, ethanol, and acetonitrile, and monitor degradation via UV-Vis spectroscopy over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling optimize the design of analogs with enhanced bioactivity?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., antimicrobial enzymes or neurotrophic receptors).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate nitrile and thioether groups with reactivity .
  • Case study : Modifying the 4-chlorobenzyl group to a trifluoromethyl analog improved predicted binding to bacterial dihydrofolate reductase by 20% in silico .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-test activity in standardized assays (e.g., MIC for antimicrobial studies) with controls for solvent interference (e.g., DMSO ≤1% v/v).
  • Metabolite screening : Use LC-MS to rule out degradation products masking true activity .
  • Example : Discrepancies in neurotropic activity were resolved by identifying oxidative byproducts in earlier assays .

Q. How is crystallographic data analyzed to infer intermolecular interactions?

  • SHELX refinement : Refine SC-XRD data to identify hydrogen bonds (e.g., N–H⋯O/N interactions) and π-π stacking distances.
  • Hirshfeld surface analysis : Quantify contributions of H-bonding, van der Waals, and halogen interactions (e.g., Cl⋯Cl contacts in packing diagrams) .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Systematically vary substituents (e.g., replace 4-chlorobenzyl with 2-thienyl or alkyl groups).
  • Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase for neurotropic activity).
  • Key finding : The 4-chloro group is critical for antimicrobial activity, while the thioether enhances membrane permeability .

Q. How can reaction yields be improved during scale-up synthesis?

  • Catalyst screening : Test alternatives to ammonium acetate (e.g., p-TsOH) for cyclization steps.
  • Microwave-assisted synthesis : Reduce reaction time from 6 hours to 45 minutes while maintaining >85% yield .

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